molecular formula C21H20BrN3O2 B2836693 2-bromo-N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide CAS No. 1396862-91-1

2-bromo-N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide

Cat. No.: B2836693
CAS No.: 1396862-91-1
M. Wt: 426.314
InChI Key: AUHMDKNLXRNIGH-UHFFFAOYSA-N
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Description

2-bromo-N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a bromine atom, a cyclopentyl group, and a phthalazinone moiety, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide typically involves multiple steps, including the formation of the phthalazinone core, introduction of the bromine atom, and coupling with the benzamide group. Common synthetic routes may involve:

    Formation of Phthalazinone Core: This step often involves cyclization reactions using appropriate precursors under acidic or basic conditions.

    Coupling with Benzamide: The final step involves coupling the brominated phthalazinone with benzamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the phthalazinone moiety.

    Coupling Reactions: The benzamide group can participate in coupling reactions with other aromatic or aliphatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide, potassium thiocyanate, or amines can be used under conditions such as reflux in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azides, thiocyanates, or amines, while oxidation and reduction can modify the phthalazinone moiety.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its interactions with biological macromolecules.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-bromo-N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide involves its interaction with specific molecular targets. The bromine atom and phthalazinone moiety may play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-(phenylmethyl)benzamide
  • 2-bromo-N-(cyclohexylmethyl)benzamide
  • 2-bromo-N-(4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide

Uniqueness

2-bromo-N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide is unique due to the presence of the cyclopentyl group and the specific arrangement of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-bromo-N-[(3-cyclopentyl-4-oxophthalazin-1-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20BrN3O2/c22-18-12-6-5-11-17(18)20(26)23-13-19-15-9-3-4-10-16(15)21(27)25(24-19)14-7-1-2-8-14/h3-6,9-12,14H,1-2,7-8,13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUHMDKNLXRNIGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=O)C3=CC=CC=C3C(=N2)CNC(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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